N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine
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Overview
Description
N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1-ethyl-1H-benzimidazol-2-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the replication process and leading to cell death. Additionally, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]-biphenyl-4-carbohydrazide
- N-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-chlorobenzohydrazide
Uniqueness
N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the benzimidazole moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14ClN3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-(1-ethylbenzimidazol-2-yl)methanimine |
InChI |
InChI=1S/C16H14ClN3/c1-2-20-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-11H,2H2,1H3/b18-11+ |
InChI Key |
YYUOXLJFKPXHEE-WOJGMQOQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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